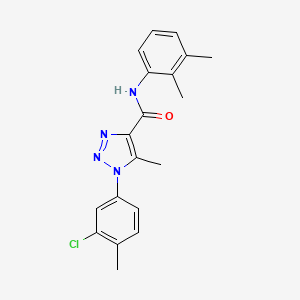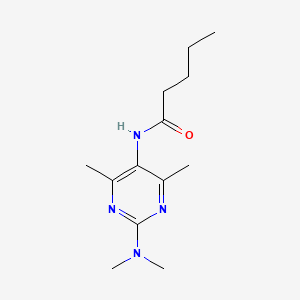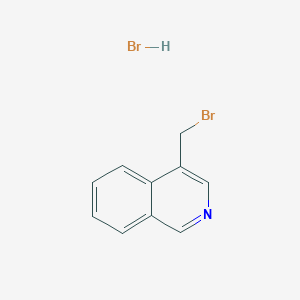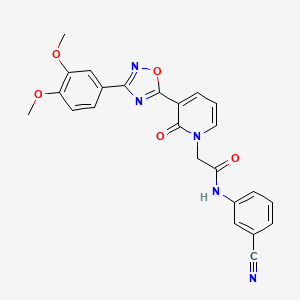![molecular formula C15H14ClN5O2S2 B2563896 N-(5-Chlor-2-methoxyphenyl)-2-[(4-Amino-5-thiophen-2-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid CAS No. 886927-98-6](/img/structure/B2563896.png)
N-(5-Chlor-2-methoxyphenyl)-2-[(4-Amino-5-thiophen-2-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H14ClN5O2S2 and its molecular weight is 395.88. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine substituierten Derivate, einschließlich der vorliegenden Verbindung, sind eine sehr wichtige Klasse heterozyklischer Verbindungen mit interessanten Anwendungen im Bereich der medizinischen Chemie . Es wurde berichtet, dass sie ein breites Spektrum an therapeutischen Eigenschaften mit unterschiedlichen Anwendungen besitzen .
Entzündungshemmende Eigenschaften
Es wurde festgestellt, dass Thiophen-basierte Verbindungen entzündungshemmende Eigenschaften haben . Dies macht sie potenziell nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antipsychotische Eigenschaften
Es wurde auch festgestellt, dass diese Verbindungen antipsychotische Eigenschaften haben . Dies deutet auf potenzielle Anwendungen bei der Behandlung verschiedener psychiatrischer Erkrankungen hin.
Antiarrhythmische Eigenschaften
Es wurde berichtet, dass Thiophen-basierte Verbindungen antiarrhythmische Eigenschaften haben . Dies deutet auf eine potenzielle Anwendung bei der Behandlung bestimmter Herzerkrankungen hin.
Angstlösende Eigenschaften
Es wurde auch festgestellt, dass diese Verbindungen angstlösende Eigenschaften haben . Dies deutet auf eine potenzielle Anwendung bei der Behandlung von Angststörungen hin.
Antimykotische Eigenschaften
Es wurde festgestellt, dass Thiophen-basierte Verbindungen antimykotische Eigenschaften haben . Dies deutet auf eine potenzielle Anwendung bei der Behandlung von Pilzinfektionen hin.
Antitumoreigenschaften
Es wurde festgestellt, dass Thiophen-basierte Verbindungen Antitumoreigenschaften haben . Dies deutet auf eine potenzielle Anwendung bei der Behandlung verschiedener Krebsarten hin.
Materialwissenschaftliche Anwendungen
Neben ihren medizinischen Anwendungen werden Thiophen-basierte Verbindungen auch in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt . Sie spielen eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter , organischen Feldeffekttransistoren (OFETs) und bei der Herstellung von organischen Leuchtdioden (OLEDs) .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with a number of lipophilic amino acids such as leu4607, ile406, ala410 .
Mode of Action
It is suggested that similar compounds may bind with high affinity to multiple receptors , potentially leading to various biological activities.
Biochemical Pathways
Compounds with similar structures have been reported to possess a wide range of therapeutic properties, indicating that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory and analgesic activities .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S2/c1-23-11-5-4-9(16)7-10(11)18-13(22)8-25-15-20-19-14(21(15)17)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNDGONLYPANNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE](/img/structure/B2563815.png)


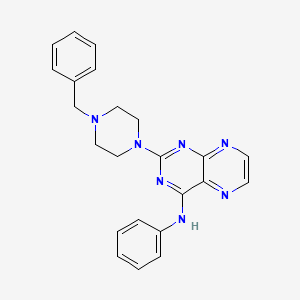
![methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2563824.png)
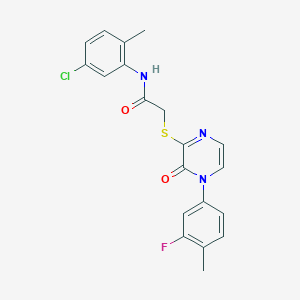
![[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2563826.png)
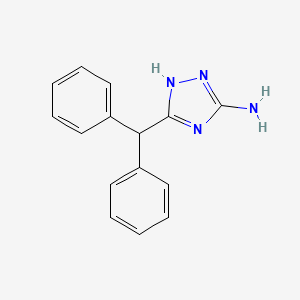
![N-benzyl-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2563829.png)

